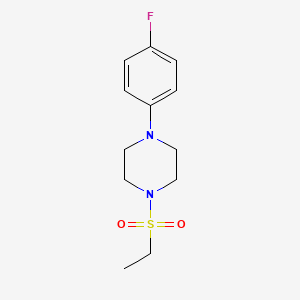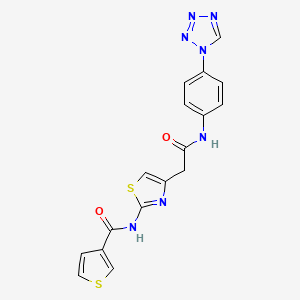
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound featuring an intricate arrangement of functional groups. These include a tetrazole moiety, an amide linkage, a thiazole ring, and a thiophene backbone. The structural diversity of this compound allows for a variety of chemical reactions and biological interactions, making it a subject of interest across multiple scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide generally involves a series of well-planned steps:
Formation of the Tetrazole Ring: Typically achieved by the cyclization of appropriate azides with nitriles.
Attachment of the Phenyl Group: This can be done through an amide coupling reaction, often utilizing reagents like EDC or HATU.
Incorporation of the Thiazole and Thiophene Rings: These heterocyclic components are usually synthesized separately through multi-step processes involving halogenation, lithiation, and cyclization, then coupled with the existing molecular framework.
Industrial Production Methods: On an industrial scale, the production method must prioritize efficiency and yield while maintaining safety and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and rigorous purification processes, including chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidative transformations to yield sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using catalytic hydrogenation.
Substitution: The tetrazole group can participate in nucleophilic substitution reactions, replacing a leaving group attached to an electrophilic center.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like NaH or K₂CO₃.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted tetrazoles or thiazoles.
Scientific Research Applications
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide has broad applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Acts as a molecular probe in biochemical assays due to its ability to bind specific proteins or enzymes.
Medicine: Investigated for its potential as a drug candidate in the treatment of diseases like cancer and infections, owing to its unique molecular interactions.
Industry: Utilized in the manufacturing of electronic components, given its potential conductive properties.
Mechanism of Action
The mechanism by which N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide exerts its effects largely depends on its ability to interact with specific molecular targets:
Molecular Targets: This compound often targets enzymes or receptors with binding sites complementary to its structure.
Pathways Involved: By interacting with these targets, the compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism, leading to therapeutic effects.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide stands out due to its unique combination of functional groups. This results in distinct physicochemical properties and biological activities.
Similar Compounds Include:
N-(4-(2-(aminophenylamino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide: Lacks the tetrazole group, which alters its biological activity.
N-(4-(2-((4-(methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide: Contains a methyl group in place of the tetrazole, affecting its reactivity and stability.
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2S2/c25-15(19-12-1-3-14(4-2-12)24-10-18-22-23-24)7-13-9-28-17(20-13)21-16(26)11-5-6-27-8-11/h1-6,8-10H,7H2,(H,19,25)(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZCGFSGNRKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-benzyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)
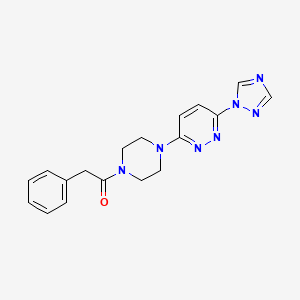
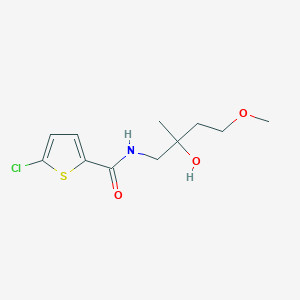
![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2485407.png)
![4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride](/img/structure/B2485408.png)
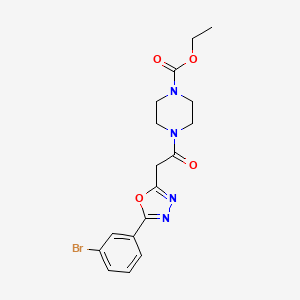
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2485410.png)
![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![ethyl 4-{2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2485414.png)
![3-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2485416.png)
